molecular formula C11H12N2O2 B13635141 3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B13635141
M. Wt: 204.22 g/mol
InChI Key: VFCLZEFXRGTGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of a nitro compound using stannous chloride dihydrate . Another approach includes the condensation of carboxylic acid moieties with substituted amines followed by acid-mediated cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reductive cyclization is a key step in its synthesis.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and carbon atoms in the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its pyrrolo[2,3-b]pyridine core provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-6(2)9-5-13-10-8(9)3-7(4-12-10)11(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

VFCLZEFXRGTGSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=N2)C(=O)O

Origin of Product

United States

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